N-[(3-methoxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide
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Overview
Description
N-[(3-methoxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxyphenyl group, a carbamothioyl group, and a propan-2-yl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide typically involves the reaction of 3-methoxyaniline with isothiocyanate derivatives under controlled conditions. The reaction proceeds through the formation of a thiourea intermediate, which is then coupled with 4-(propan-2-yl)benzoyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield. Post-reaction, the product is purified through recrystallization or column chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, where nucleophiles such as halides or amines can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halides, amines; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
N-[(3-methoxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)carbamothioylbenzamide: Similar structure but lacks the propan-2-yl group.
4-(propan-2-yl)benzamide: Similar structure but lacks the methoxyphenyl and carbamothioyl groups.
N-(3-methoxyphenyl)carbamothioyl-4-methylbenzamide: Similar structure with a methyl group instead of the propan-2-yl group.
Uniqueness
N-[(3-methoxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its solubility and interaction with biological targets, while the carbamothioyl group provides additional sites for chemical modification and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(3-methoxyphenyl)carbamothioyl]-4-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12(2)13-7-9-14(10-8-13)17(21)20-18(23)19-15-5-4-6-16(11-15)22-3/h4-12H,1-3H3,(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXGHVWFDPGHSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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